2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide
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Overview
Description
2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to an acetamide group through a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Thiazole ring synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling reactions: The benzo[d][1,3]dioxole moiety is then coupled with the thiazole derivative using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d][1,3]dioxol-5-yloxy)ethanol
- 4-benzo(1,3)dioxol-5-yl-butan-2-one
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is unique due to its combination of a benzo[d][1,3]dioxole moiety with a thiazole ring, which imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-11-16(26-18(20-11)15-3-2-6-25-15)8-19-17(21)9-22-12-4-5-13-14(7-12)24-10-23-13/h2-7H,8-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPSXGXYMCCBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)COC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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